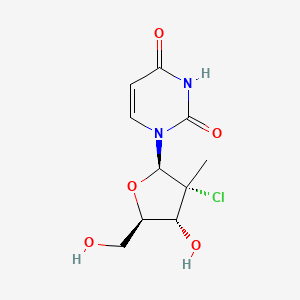

1-((2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-((2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Molecular Structure Analysis

The molecular structure of this compound includes a tetrahydrofuran ring, which is a five-membered ring with four carbon atoms and one oxygen atom. It also includes a pyrimidine dione ring, which is a six-membered ring with four carbon atoms and two nitrogen atoms .Chemical Reactions Analysis

The chemical reactions involving this compound are not well-documented in the literature .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented in the literature .Wissenschaftliche Forschungsanwendungen

I have conducted a search for the scientific research applications of Chloro Sofosbuvir Desphosphate, also known as “Chloro Sofosbuvir Desphosphate”. Below is an overview based on the available information:

Antiviral Research

Chloro Sofosbuvir Desphosphate is primarily known for its role in antiviral therapy, particularly against Hepatitis C Virus (HCV). It has been encapsulated in nanoparticles to increase stability and bioavailability for Direct-Acting Antiviral (DAA) treatment .

Oncology

Studies have explored the use of sofosbuvir-encapsulated nanoparticles against hepatocellular carcinoma cell lines, indicating potential applications in cancer research .

Pharmaceutical Synthesis

The compound presents synthetic challenges that are of interest in pharmaceutical chemistry, including fluorination chemistry, nucleotide synthesis, and regio- and stereoselective phosphoramidation .

Prodrug Development

As a liver-targeted nucleotide analog prodrug, Chloro Sofosbuvir Desphosphate’s discovery and development have implications for the design and synthesis of other prodrugs with similar targeting mechanisms .

Wirkmechanismus

Target of Action

Chloro Sofosbuvir Desphosphate, also known as Sofosbuvir, primarily targets the Hepatitis C Virus (HCV) NS5B protein , a non-structural protein that acts as an RNA-dependent RNA polymerase . This protein is essential for the transcription of Hepatitis C viral RNA and for its high replicative rate and genetic diversity .

Mode of Action

Sofosbuvir is a nucleotide analog inhibitor . It undergoes intracellular metabolism to form the pharmacologically active uridine analog triphosphate (GS-461203). This active form incorporates into HCV RNA by the NS5B polymerase and acts as a defective substrate, thereby inhibiting the polymerase .

Biochemical Pathways

The active form of Sofosbuvir, GS-461203, interferes with the enzymatic activity of the HCV NS5B protein, disrupting the viral replication process . This disruption affects the HCV life cycle, leading to a decrease in viral load and ultimately the eradication of the virus.

Pharmacokinetics

Sofosbuvir exhibits linear pharmacokinetics with minimal accumulation upon multiple dosing . It is rapidly absorbed and eliminated from plasma. The peak plasma concentrations for its predominant circulating metabolite, GS-331007, are achieved between 3.5 and 4 hours post-dose . Sofosbuvir can be administered without dose modification in HCV-infected patients with any degree of hepatic impairment or mild to moderate renal impairment .

Result of Action

The use of Sofosbuvir leads to a sustained virologic response (SVR), which is associated with significant long-term health benefits including reduced liver-related damage, improved quality of life, reduced incidence of Hepatocellular Carcinoma, and reduced all-cause mortality . It is part of the first-line therapy for all six genotypes of Hepatitis C .

Action Environment

The efficacy and stability of Sofosbuvir can be influenced by various environmental factors. For instance, the presence of other antiviral agents can enhance its effectiveness. Potent inducers of intestinal p-glycoprotein may lower its exposure .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[(2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O5/c1-10(11)7(16)5(4-14)18-8(10)13-3-2-6(15)12-9(13)17/h2-3,5,7-8,14,16H,4H2,1H3,(H,12,15,17)/t5-,7-,8-,10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOLNMMPJJDPQDE-VPCXQMTMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(OC1N2C=CC(=O)NC2=O)CO)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,3R)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-N-methyl-1H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B570586.png)

![2-[Acetyl(hydroxy)amino]butanoic acid](/img/structure/B570588.png)

![[2-(2-Methoxyethyl)phenyl]methanol](/img/structure/B570593.png)

![N-[2-Butyl-3-[4-[3-(dibutylamino)propoxy]benzoyl]-5-benzofuranyl]formamide](/img/structure/B570596.png)